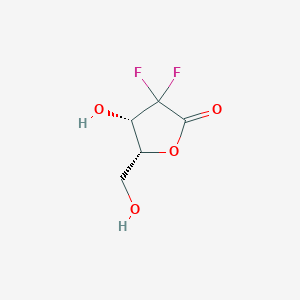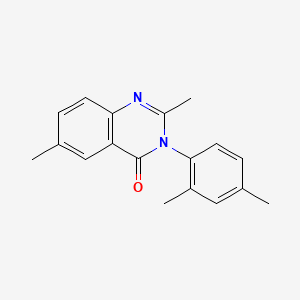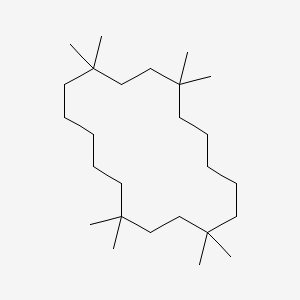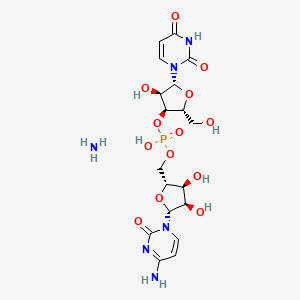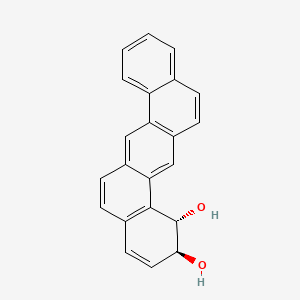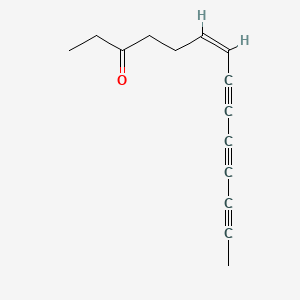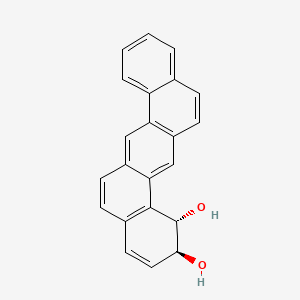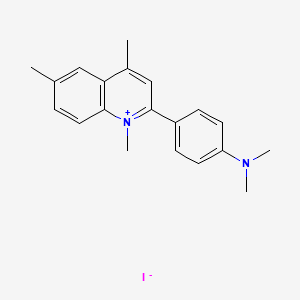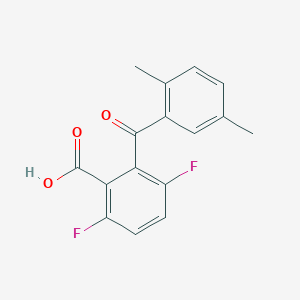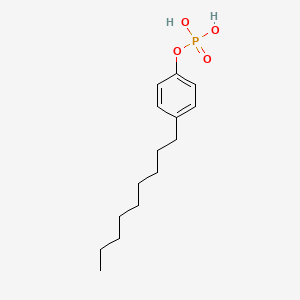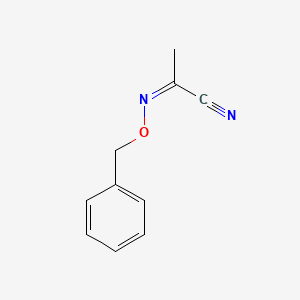
Pyruvonitrile, O-benzyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyruvonitrile, O-benzyloxime is an organic compound that belongs to the class of oxime ethers It is characterized by the presence of a benzyloxime group attached to a pyruvonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyruvonitrile, O-benzyloxime can be synthesized through the reaction of pyruvonitrile with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be facilitated by phase transfer catalysis and ultrasound irradiation, which enhance the reaction rate and yield . Another method involves the use of grindstone chemistry, where the reactants are ground together in the presence of bismuth oxide, providing a solvent-free and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyruvonitrile, O-benzyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to improve efficiency.
Major Products Formed
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, pyruvonitrile, O-benzyloxime is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, derivatives of this compound have been evaluated for their antimicrobial and antibacterial activities. Studies have shown that these derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium tuberculosis, making them potential candidates for the development of new antibiotics .
Industry
In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, such as herbicides and fungicides. Their ability to act as intermediates in the synthesis of bioactive compounds makes them valuable in the development of new agricultural products .
Wirkmechanismus
The mechanism of action of pyruvonitrile, O-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyruvonitrile, O-benzyloxime include other oxime ethers, such as acetyl cyanide and various substituted benzyloxime derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of the pyruvonitrile and benzyloxime groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
10388-98-4 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(1Z)-N-phenylmethoxyethanimidoyl cyanide |
InChI |
InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9- |
InChI-Schlüssel |
XCAOHAULIHZYCV-XFXZXTDPSA-N |
Isomerische SMILES |
C/C(=N/OCC1=CC=CC=C1)/C#N |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



